molecular formula C20H24ClN3O5 B4622643 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide

Cat. No.: B4622643
M. Wt: 421.9 g/mol
InChI Key: LALZOGJNNOHZDB-UHFFFAOYSA-N
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Description

2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H24ClN3O5 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.1404486 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of N-Substituted-β-amino Acid Derivatives and Their Antimicrobial Activity

Compounds structurally related to the specified chemical have been synthesized, including derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties. These compounds have shown good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against fungi such as Candida tenuis and Aspergillus niger. This indicates a potential avenue for developing new antimicrobial agents based on this scaffold (Mickevičienė et al., 2015).

Heterocyclic Compounds Synthesis with Expected Biological Activity

Further research involved the synthesis of novel heterocyclic compounds via reactions of related butanoic acid derivatives. These compounds were evaluated for antimicrobial and antifungal activities, showcasing the chemical versatility and potential utility of this chemical backbone in generating biologically active compounds (Sayed et al., 2003).

Synthesis and Characterization of Novel Compounds Incorporating Phenoxazine Moieties

In another study, the synthesis and characterization of novel compounds incorporating phenoxazine moieties were reported. This research provides insights into the chemical properties and structural characterization of compounds similar to the specified chemical, offering a foundation for further exploration of their biological activities (Sanad et al., 2019).

Development of Aromatic Polyamides and Polyimides

There's significant research into the synthesis of aromatic polyamides and polyimides derived from related compounds, demonstrating their potential in creating high-performance materials with excellent thermal stability. These materials could have applications in various industrial sectors, highlighting the versatility of the chemical structure in materials science (Yang & Chen, 1992).

Properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-(2,5-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O5/c1-13-11-14(21)6-8-17(13)29-10-4-5-19(25)23-24-20(26)22-16-12-15(27-2)7-9-18(16)28-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALZOGJNNOHZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NNC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
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2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide

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